molecular formula C20H11Cl3N2O3S2 B2946086 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-55-9

2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B2946086
CAS No.: 477869-55-9
M. Wt: 497.79
InChI Key: KKTHLYBLFPMBAX-UHFFFAOYSA-N
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Description

2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole is a novel synthetic benzothiazole derivative intended for research use in pharmaceutical discovery and development. This compound is structurally engineered as a hybrid molecule, incorporating a benzothiazole core linked via a sulfanyl bridge to a multifunctional aryl ring system featuring nitro and phenoxymethyl substituents. The benzothiazole pharmacophore is widely recognized in medicinal chemistry for its diverse biological activities . Primary Research Applications and Value: Antimicrobial Investigation: The structural motif of 2-substituted benzothiazoles has demonstrated significant potential in antimicrobial research. Studies on analogous compounds have shown excellent to moderate activity against a range of bacterial strains, including Gram-positive bacteria like Enterococcus faecalis , with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values comparable to standard drugs like amoxicillin . The trichlorophenoxy moiety in its structure may further contribute to biocidal properties, making it a compelling candidate for developing new anti-infective agents. Anticancer Research: Benzothiazole scaffolds are prominent in oncology research due to their potent and selective antitumor properties . Related 2-arylbenzothiazole derivatives have shown promising in vitro cytotoxicity against various human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF-7) carcinomas, often by inducing apoptosis and disrupting cell cycle progression . The mechanism of action for such compounds may involve the inhibition of critical enzymatic targets like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are pivotal in cellular signaling and proliferation pathways in cancer cells . Drug-Likeness and Pharmacokinetic Profiling: In silico analyses of structurally similar benzothiazole compounds indicate that they often comply with key drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, suggesting favorable oral bioavailability and intestinal absorption profiles . This makes them suitable starting points for lead optimization in drug discovery programs. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O3S2/c21-12-8-14(23)17(9-13(12)22)28-10-11-5-6-19(16(7-11)25(26)27)30-20-24-15-3-1-2-4-18(15)29-20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHLYBLFPMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=CC(=C(C=C4Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C20H11Cl3N2O3S2C_{20}H_{11}Cl_{3}N_{2}O_{3}S_{2}, with a molecular weight of approximately 497.79 g/mol. This compound is part of the benzothiazole family, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Anticancer Activity

Benzothiazole derivatives have shown promising anticancer properties. The presence of the nitro group in this compound enhances its ability to induce apoptosis in cancer cells. Research indicates that compounds similar to this one can disrupt cellular processes such as DNA replication and repair, which are critical in cancer cell proliferation .

Case Study: In Vitro Studies

In vitro studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related study reported that certain benzothiazole compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been noted for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular membranes in microbial cells .

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Benzothiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

The anti-inflammatory activity may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications on the benzothiazole core can significantly impact their pharmacological profiles.

Key Structural Features

  • Nitro Group : Enhances anticancer activity.
  • Chlorophenoxy Moiety : Contributes to antimicrobial effects.
  • Sulfanyl Group : Plays a role in anti-inflammatory properties.

Comparison with Similar Compounds

(a) Benzothiazole Derivatives with Sulfanyl Linkages

Compounds like 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole (synthesized via N-alkylation of aryltetrazoles) exhibit structural similarity due to the benzothiazole-sulfanyl-phenyl framework. However, the target compound’s nitro and trichlorophenoxy groups introduce distinct electronic and steric effects.

(b) Halogenated Phenoxy Compounds

The 2,4,5-trichlorophenoxy group is also found in herbicides like silvex (2-(2,4,5-trichlorophenoxy)propanoic acid). While silvex acts as an auxin mimic, the integration of this group into a benzothiazole scaffold may shift activity toward antifungal or insecticidal applications due to enhanced lipophilicity and membrane penetration .

(c) Triazole and Tetrazole Derivatives

Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share sulfonyl and halogenated aryl groups but differ in their heterocyclic cores. The benzothiazole moiety in the target compound may confer greater thermal stability and π-π stacking interactions compared to triazoles, which rely on tautomerization for reactivity .

Physicochemical Properties

Key comparative data for structurally related compounds:

Compound Molecular Weight LogP Key Functional Groups Reported Activity
Target Compound ~525.7 ~4.8 Nitro, trichlorophenoxy, sulfanyl Hypothesized antifungal/herbicidal
2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole 270.8 3.2 Chloroalkyl, sulfanyl Antifungal (MIC: 32–64 µg/mL)
Silvex (2,4,5-TCP Propanoic Acid) 269.5 3.5 Trichlorophenoxy, carboxylic acid Herbicidal (auxin mimic)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4H-triazole 428.9 3.9 Sulfonyl, chloro, triazole Antimicrobial

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole, and how can reaction yields be optimized?

Answer:
The synthesis of benzothiazole derivatives typically involves condensation reactions between thiophenol derivatives and substituted aldehydes or ketones. A generalized protocol includes:

  • Step 1: Dissolve 2-aminothiophenol (or a substituted analog) and a nitro-substituted aldehyde (e.g., 2-nitro-4-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde) in a polar aprotic solvent (e.g., DMF) with a catalyst like sodium metabisulfite (Na₂S₂O₅).
  • Step 2: Reflux the mixture for 2–4 hours under inert conditions to form the benzothiazole core .
  • Step 3: Purify the product via recrystallization (e.g., methanol) or column chromatography.

Yield Optimization Strategies:

FactorOptimal ConditionImpact on Yield
SolventDMF or ethanolEnhances solubility of intermediates
CatalystNa₂S₂O₅ or glacial acetic acidAccelerates cyclization
Reaction Time2–4 hours (monitored by TLC)Prevents over-decomposition

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • FT-IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1611 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1333–1512 cm⁻¹) .
  • ¹H NMR (CDCl₃): Analyze aromatic protons (δ 6.4–8.33 ppm) and confirm sulfanyl group integration .
  • Mass Spectrometry (FABMS): Verify molecular weight (e.g., m/z 482.90 for related derivatives) .
  • Elemental Analysis: Confirm purity (e.g., C, H, N percentages within 0.3% of theoretical values) .

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